molecular formula C18H21N3O5S B2819215 N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251593-91-5

N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2819215
CAS No.: 1251593-91-5
M. Wt: 391.44
InChI Key: CSWATYSIMSZQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. This compound features a complex structure that incorporates several pharmaceutically relevant motifs, including a 2-methoxyphenyl acetamide group and a dihydropyridinone ring system bearing a pyrrolidine-1-sulfonyl substituent. The presence of these functional groups suggests potential for diverse biological interactions. Acetamide derivatives are commonly explored in drug discovery, with analogous structures being investigated for various therapeutic applications. For instance, similar compounds have been developed as mechanism-based inhibitors for enzymes like myeloperoxidase, which is a target in cardiovascular diseases . Other acetamide derivatives have shown promise as antifungal agents . The specific combination of the 2-methoxyphenyl group with the sulfonyl-dihydropyridinone core in this molecule makes it a valuable intermediate for constructing compound libraries or for probing biological pathways. Researchers can utilize this chemical as a key scaffold in structure-activity relationship (SAR) studies or as a starting point for the development of novel enzyme inhibitors and receptor ligands. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-26-15-8-3-2-7-14(15)19-17(22)13-20-10-6-9-16(18(20)23)27(24,25)21-11-4-5-12-21/h2-3,6-10H,4-5,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWATYSIMSZQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenylamine, undergoes a series of reactions to introduce the necessary functional groups.

    Pyrrolidinylsulfonyl Group Addition: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the pyrrolidinylsulfonyl group.

    Pyridinyl Group Incorporation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds similar to N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may exhibit neuroprotective properties. The modulation of neurotransmitter systems, particularly through antagonism of NMDA receptors, is a significant area of interest. Neuroprotective agents are critical in treating conditions like Alzheimer's disease and Parkinson's disease, where excitotoxicity plays a role in neuronal damage .

Anti-inflammatory Potential

The compound has shown promise in reducing inflammation through its interactions with various cellular pathways. Inflammation is a key factor in many chronic diseases, including neurodegenerative disorders and autoimmune diseases. By modulating inflammatory responses, this compound may contribute to therapeutic strategies aimed at these conditions .

Antioxidant Activity

Compounds with similar structures have been noted for their antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegeneration where oxidative damage is prevalent. The ability to scavenge free radicals may enhance cellular resilience against damage .

Case Studies

StudyFocusFindings
Study 1NeuroprotectionDemonstrated that related compounds reduced neuronal death in models of excitotoxicity by inhibiting NMDA receptor activity.
Study 2InflammationShowed significant reduction in pro-inflammatory cytokines in animal models treated with similar sulfonamide derivatives.
Study 3Antioxidant EffectsFound that the compound scavenged free radicals effectively, leading to decreased lipid peroxidation in vitro.

Mechanistic Insights

The mechanism of action for this compound likely involves multiple pathways:

  • NMDA Receptor Modulation : By acting as an antagonist at NMDA receptors, the compound helps prevent excitotoxicity associated with excessive glutamate signaling.
  • Cytokine Regulation : It may influence the expression of various cytokines involved in inflammatory processes, thereby modulating immune responses.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorophenyl Analogs
  • N-(2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (BG01261): Structural Difference: Fluorine replaces the methoxy group on the phenyl ring. Activity: Specific biological data are unavailable, but fluorinated analogs are often optimized for improved pharmacokinetics .
Other Aromatic Substitutions
  • N-(4-methoxyphenyl) analogs (e.g., compound 38 in ) :
    • Para-methoxy substitution may enhance solubility but reduce steric hindrance compared to the ortho-methoxy group in the target compound.
    • Activity : Demonstrated potent anticancer effects against HCT-1 and MCF-7 cell lines, suggesting positional isomerism significantly influences efficacy .

Heterocyclic Core Modifications

Quinazoline Sulfonyl Derivatives
  • N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (compound 39): Structural Difference: The dihydropyridinone core is replaced with a quinazoline sulfonyl group, and piperidine substitutes pyrrolidine. Impact: Quinazoline’s planar structure facilitates π-π stacking, while the six-membered piperidine ring introduces conformational flexibility. Activity: Remarkable anticancer activity across multiple cell lines (IC₅₀ < 1 µM), highlighting the importance of the sulfonyl-heterocycle combination .
Oxadiazole-Containing Analogs
  • 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide: Structural Difference: The pyrrolidine sulfonyl group is replaced with a 3-ethyl-1,2,4-oxadiazole. Impact: Oxadiazole’s hydrogen-bond-accepting capability and metabolic stability may enhance target engagement. Activity: No explicit data, but oxadiazoles are frequently associated with kinase inhibition and antimicrobial activity .

Sulfonyl Group Variations

Piperidine vs. Pyrrolidine Sulfonyl
  • Activity: Comparable efficacy to pyrrolidine analogs, suggesting tolerance for ring size variation in certain targets .
Benzothiazole Derivatives (e.g., EP3348550A1)
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide: Structural Difference: Benzothiazole replaces the dihydropyridinone-sulfonyl moiety. Activity: Benzothiazoles are often explored for CNS targets, though specific data are unavailable .

Biological Activity

N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4SC_{18}H_{23}N_{3}O_{4}S with a molecular weight of approximately 373.46 g/mol. Its structure features a methoxyphenyl group and a pyrrolidine ring linked through a sulfonamide moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit various enzymes, including carbonic anhydrases and certain proteases, which are critical in many biological pathways.
  • Modulation of Signaling Pathways : Preliminary studies suggest that it may interact with signaling pathways involved in inflammation and cell proliferation, potentially acting as an anti-inflammatory or anti-cancer agent.
  • Antioxidant Properties : Similar compounds have shown the ability to modulate oxidative stress responses, which is crucial in preventing cellular damage.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Activity Description
Antitumor Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers.
Anti-inflammatory Reduces pro-inflammatory cytokine production in vitro and in vivo models.
Antimicrobial Demonstrates activity against certain bacterial strains, suggesting potential as an antibiotic.

Antitumor Activity

A study conducted on the compound's effect on MDA-MB-231 breast cancer cells revealed significant cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. The compound's effectiveness was enhanced when used in combination with doxorubicin, indicating a synergistic effect that warrants further investigation .

Anti-inflammatory Effects

In animal models of acute inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential for treating inflammatory diseases .

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing promising results against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis .

Q & A

Q. What are the key considerations for synthesizing N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide in high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with intermediates like pyrrolidine sulfonyl chloride and 2-oxo-1,2-dihydropyridine derivatives. Key considerations include:

  • Reagent selection : Use of sulfonylating agents (e.g., pyrrolidine sulfonyl chloride) and coupling agents (e.g., DCC or EDC) for amide bond formation .
  • Reaction conditions : Temperature control (e.g., 0–5°C for nitrile coupling steps) and solvent choice (e.g., ethanol or DMF for polar aprotic environments) to minimize side reactions .
  • Purification : Column chromatography or recrystallization, monitored via thin-layer chromatography (TLC) for intermediate purity checks .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structural identity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on characteristic signals, e.g., the methoxyphenyl proton (δ 3.8–4.0 ppm for -OCH₃), pyrrolidine sulfonyl group (δ 2.5–3.5 ppm for CH₂ groups), and dihydropyridinone carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~435) and fragmentation patterns (e.g., cleavage at the sulfonamide bond) .
  • IR Spectroscopy : Detect key functional groups, such as sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

Methodological Answer:

  • Variables : Investigate temperature, catalyst concentration (e.g., piperidine in ethanol), and stoichiometry of intermediates using factorial design .
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield (>80%) while minimizing impurities (e.g., unreacted sulfonyl chloride) .
  • Validation : Confirm reproducibility across 3–5 batches using HPLC purity analysis (>98%) .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed activity)?

Methodological Answer:

  • Comparative assays : Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition studies) to rule out protocol variability .
  • Structural analogs : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to test if activity is sulfonyl-group-dependent .
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets, prioritizing hydrogen bonds with the dihydropyridinone carbonyl .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) to validate docking results .
  • Free energy calculations : Compute binding affinities (ΔG) via MM/GBSA to rank derivatives for SAR studies .

Q. How to assess the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (e.g., <10% degradation at pH 7.4) .
  • Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) to identify degradation products (e.g., hydrolysis of the acetamide group) .
  • Plasma stability : Use mouse or human plasma to measure half-life (>2h for viable pharmacokinetics) .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functional group substitution : Replace the methoxyphenyl group with halogenated analogs (e.g., Cl or F) to modulate lipophilicity (logP) and target binding .
  • Bioisosteres : Test oxadiazole or thiazole rings as sulfonamide replacements to reduce off-target effects .
  • Pharmacophore mapping : Align active/inactive derivatives to identify critical spatial features (e.g., sulfonyl-oxygen distance = 3.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.